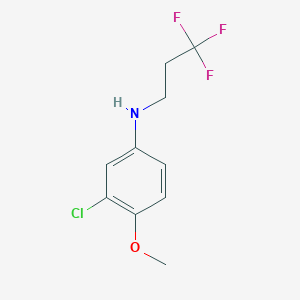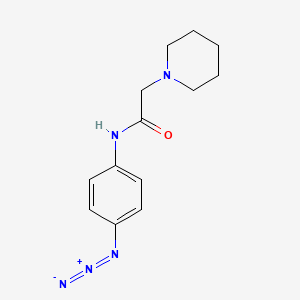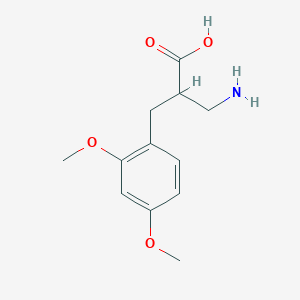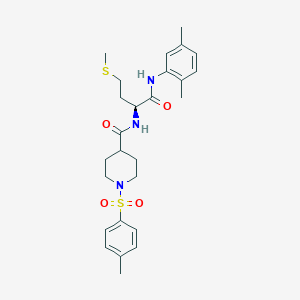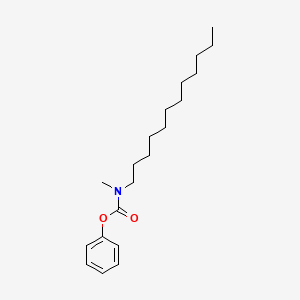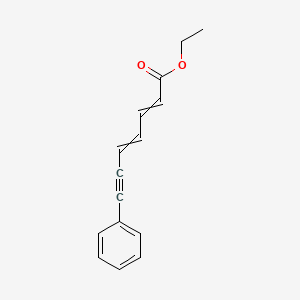![molecular formula C23H15ClN4 B12617782 3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 917593-88-5](/img/structure/B12617782.png)
3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core substituted with phenyl and chlorophenyl groups. These structural attributes contribute to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the phenyl and chlorophenyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the formation of pyrazol-3-one substrates can be achieved through the reaction of hydrazine derivatives with β-diketones . Subsequent cyclization with formamidine acetate and other reagents leads to the formation of the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times . These methods are particularly useful in large-scale production where time and cost efficiency are critical.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Oxidation and Reduction: The pyrazolo[3,4-d]pyrimidine core can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, β-diketones, formamidine acetate, and various catalysts. Reaction conditions often involve controlled temperatures and the use of solvents such as ethanol .
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can be further functionalized to enhance their biological activity .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound shares a similar core structure but differs in its substitution pattern and biological activity.
Thioglycoside Derivatives: These compounds also feature the pyrazolo[3,4-d]pyrimidine core and exhibit distinct biological activities.
Uniqueness
3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Propiedades
Número CAS |
917593-88-5 |
|---|---|
Fórmula molecular |
C23H15ClN4 |
Peso molecular |
382.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1,6-diphenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H15ClN4/c24-18-13-11-16(12-14-18)21-20-15-25-22(17-7-3-1-4-8-17)26-23(20)28(27-21)19-9-5-2-6-10-19/h1-15H |
Clave InChI |
GBPMDIQKLLKSJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=C3C(=NN(C3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



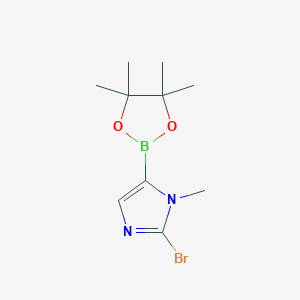
![2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid](/img/structure/B12617718.png)



![2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12617726.png)
![2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate](/img/structure/B12617744.png)
